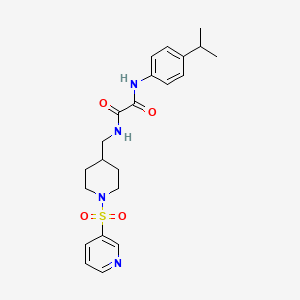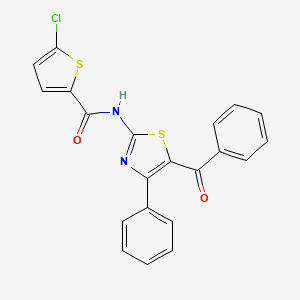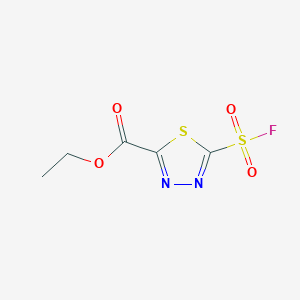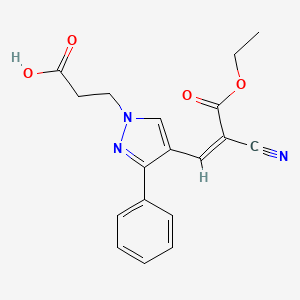![molecular formula C14H13ClN2OS B2867079 1-(4-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethan-1-one CAS No. 329079-58-5](/img/structure/B2867079.png)
1-(4-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethan-1-one is a sulfur-containing heterocyclic compound that is used in various scientific research applications. It is an important synthetic intermediate for the preparation of biologically active compounds, such as antifungal agents, antibiotics, and antiviral agents. It is also used as a reagent in organic synthesis and as a catalyst in various organic reactions.
Scientific Research Applications
Synthesis and Anti-HIV Activity
Researchers have developed new derivatives of pyrimidin-4(3H)-one, which include compounds structurally related to 1-(4-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethan-1-one. These compounds were synthesized to explore their virus-inhibiting properties, particularly against the type 1 human immunodeficiency virus (HIV-1), demonstrating significant in vitro activity by suppressing viral reproduction at certain concentrations (Novikov et al., 2004).
Derivatization Reagent for Liquid Chromatography
Another research application of related compounds involves their use as derivatization reagents in liquid chromatography. A specific sulfonate derivatization reagent was synthesized and tested for its utility in the derivatization of analytes for liquid chromatography, highlighting its effectiveness and ease of removal post-derivatization, which could suggest potential applications for compounds like this compound in analytical chemistry (Kou et al., 1995).
Biological Activity of Heteroatomic Compounds
The synthesis and evaluation of sulfur- and nitrogen-containing derivatives, including phenylthiourea and acetophenone derivatives, have been explored for their physiological properties. These compounds, structurally akin to this compound, showed promising antioxidant effects and significant impacts on the functioning of biological membranes. Their ability to stabilize cell membranes and increase mitochondrial membrane potential suggests potential for drug development (Farzaliyev et al., 2020).
Theoretical Studies on Molecular Geometry and Vibrations
A theoretical study focusing on the geometry and vibration of a compound closely related to this compound provided insights into its structural and spectral properties. Through density functional theory (DFT) and ab initio calculations, researchers achieved a close agreement between observed and computed vibrational spectra, offering a foundation for understanding the physical and chemical properties of such compounds (Song et al., 2008).
Antimicrobial and Anticancer Agents
Novel derivatives have been synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, leading to compounds with potential antimicrobial and anticancer activities. This research underscores the therapeutic potential of compounds structurally related to this compound, with some derivatives showing higher anticancer activity than doxorubicin, a reference drug (Hafez et al., 2016).
properties
IUPAC Name |
1-(4-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-9-7-10(2)17-14(16-9)19-8-13(18)11-3-5-12(15)6-4-11/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSWRZXYRMATDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324003 |
Source


|
| Record name | 1-(4-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49648942 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
329079-58-5 |
Source


|
| Record name | 1-(4-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide](/img/structure/B2866998.png)



![2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2867006.png)
![Methyl 3-[4-(trifluoromethoxy)phenyl]acrylate](/img/structure/B2867007.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide](/img/structure/B2867008.png)
![6-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2867009.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2867012.png)



![N-[2-(4-benzylpiperidin-1-yl)sulfonylethyl]benzamide](/img/structure/B2867018.png)
![4-amino-N-[4-(2-thienyl)-2-pyrimidinyl]benzenesulfonamide](/img/structure/B2867019.png)